2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)-

Description

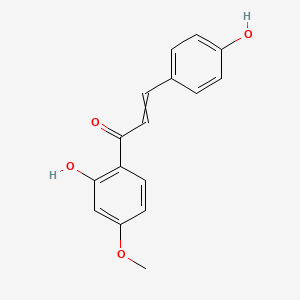

2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)- (CAS 6338-81-4) is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings (A and B). The A ring is substituted with a hydroxyl (-OH) group at the ortho position and a methoxy (-OCH₃) group at the para position, while the B ring features a para-hydroxyl group.

Synthesis: The compound is synthesized via Claisen-Schmidt condensation between 4-hydroxyacetophenone and 4-methoxybenzaldehyde under alkaline conditions, yielding a product with a molecular weight of 254.28 g/mol and a boiling point of 467°C .

Properties

IUPAC Name |

1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-20-13-7-8-14(16(19)10-13)15(18)9-4-11-2-5-12(17)6-3-11/h2-10,17,19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOESXQFGHNEYAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343791 | |

| Record name | 2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32274-67-2 | |

| Record name | 2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxy-4-methoxybenzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as solid bases can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or diols.

Reduction: Reduction reactions can convert the compound into saturated ketones or alcohols.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution reactions.

Major Products

Oxidation: Epoxides, diols

Reduction: Saturated ketones, alcohols

Substitution: Various substituted chalcones

Scientific Research Applications

Pharmaceutical Applications

Chalcones have garnered attention for their biological activities, which include:

- Antioxidant Activity : Research indicates that this compound exhibits strong antioxidant properties, making it a candidate for formulations aimed at combating oxidative stress-related diseases .

- Anticancer Properties : Studies have shown that chalcones can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, the compound has been tested against breast and colon cancer cells, demonstrating cytotoxic effects .

- Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers in vitro, suggesting its potential as an anti-inflammatory agent .

Material Science

The unique chemical structure of chalcones allows them to be used in the development of:

- Organic Photovoltaics : Due to their ability to absorb light and convert it into energy, chalcones are being explored as materials for organic solar cells. Their electronic properties can be tuned for optimal performance in photovoltaic applications .

- Polymer Chemistry : Chalcones can serve as intermediates in the synthesis of polymers with specific thermal and mechanical properties, useful in various industrial applications .

Organic Synthesis

Chalcones are valuable intermediates in organic synthesis due to their reactivity:

- Michael Addition Reactions : They can participate in Michael addition reactions, leading to the formation of more complex molecules that are useful in drug discovery and development .

- Synthesis of Other Bioactive Compounds : The compound can be transformed into various derivatives that possess enhanced biological activity or novel properties, expanding its utility in medicinal chemistry .

Case Studies

Mechanism of Action

The biological activity of 2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)- is primarily due to its ability to interact with various molecular targets and pathways. It can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Additionally, it can induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

The compound’s bioactivity and physicochemical properties are influenced by substituent patterns on rings A and B. Below is a comparative analysis with key analogs:

Substitution Patterns and Structure-Activity Relationships (SAR)

Table 1: Structural and Activity Comparison of Chalcone Derivatives

Key Observations:

Impact of Ring A Substitutions: Hydroxyl vs. Methoxy: Cardamonin (2,4-dihydroxy on A) exhibits the highest inhibitory activity (IC₅₀ = 4.35 μM) among non-piperazine chalcones, suggesting that hydroxyl groups enhance bioactivity compared to methoxy . The target compound’s 4-methoxy group on A may reduce potency relative to Cardamonin. Halogenation: Halogens (e.g., bromine, iodine) on A (e.g., 2j) correlate with lower activity (higher IC₅₀), likely due to steric hindrance or reduced electron-withdrawing effects .

Ring B Substitutions: Electronegativity: Fluorine (4-F in 2j) improves activity over methoxy (4-OCH₃ in Metochalcone) due to stronger electron-withdrawing effects .

Physicochemical Properties :

- The target compound’s hydroxyl groups enhance water solubility via hydrogen bonding, whereas methoxy or halogen substituents increase lipophilicity .

Biological Activity

2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)-, also known as a chalcone derivative, has garnered attention for its diverse biological activities. This compound belongs to a class of flavonoids, which are known for their potential therapeutic effects, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 284.31 g/mol. The structure features two phenolic groups and a propenone moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H16O4 |

| Molecular Weight | 284.31 g/mol |

| IUPAC Name | 2-Propen-1-one, 1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)- |

| CAS Number | 98120 |

1. Antibacterial Activity

Chalcones have been extensively studied for their antibacterial properties. Research indicates that derivatives of chalcone exhibit significant inhibition against various bacterial strains. For instance, studies show that certain chalcone derivatives possess minimum inhibitory concentrations (MIC) ranging from 0.39 to 6.25 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. In vitro experiments demonstrated that it can significantly reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Specifically, it inhibited NO production by up to 81% and PGE2 by over 99% in a dose-dependent manner . This suggests a mechanism involving the suppression of inflammatory mediators.

3. Anticancer Properties

Chalcones have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells. Research indicates that this compound can disrupt the cell cycle and promote cell death in various cancer cell lines, including breast cancer cells (MCF-7). Mechanistic studies revealed that it may activate tumor suppressor pathways involving p53 and inhibit key proteins involved in cancer progression .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of various chalcones demonstrated that derivatives with hydroxyl substitutions exhibited enhanced activity against E. coli and Pseudomonas aeruginosa. The presence of hydroxyl groups was crucial for the observed antibacterial effects, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory mechanisms, researchers evaluated the effects of this compound on LPS-induced RAW 264.7 cells. The results indicated that it significantly inhibited the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, thereby suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation, where 2-hydroxy-4-methoxyacetophenone reacts with 4-hydroxybenzaldehyde in the presence of a base (e.g., NaOH) or acid catalyst. Ethanol is commonly used as a solvent, with reaction temperatures between 60–80°C . For optimization:

- Catalyst selection : Thionyl chloride (SOCl₂) in ethanol improves yield by promoting keto-enol tautomerism .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but require rigorous drying.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves positional isomers.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this chalcone derivative?

- NMR : -NMR identifies phenolic protons (δ 9–12 ppm), methoxy groups (δ 3.8–4.0 ppm), and α,β-unsaturated carbonyl protons (δ 6.5–8.0 ppm). -NMR confirms carbonyl resonance (δ 185–190 ppm) .

- IR : Strong absorption bands at 1650–1680 cm (C=O stretch) and 3200–3500 cm (O–H stretch) .

- X-ray crystallography : Resolves stereochemistry and intramolecular hydrogen bonding (e.g., O–H···O interactions between hydroxyl and methoxy groups) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Highly soluble in DMSO, methanol, and acetone; sparingly soluble in water. Stability in aqueous solutions decreases at pH > 8 due to deprotonation of phenolic groups .

- Storage : Store at –20°C in amber vials to prevent photodegradation. Stability in solution (< 1 week at 4°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects) for this compound?

- Experimental design : Perform comparative assays (e.g., DPPH radical scavenging vs. ROS generation in cell lines) under standardized oxygen tension and pH .

- Dose-response analysis : Use nonlinear regression to identify biphasic effects (e.g., antioxidant at low μM, pro-oxidant at high μM) .

- Structural analogs : Compare activity with derivatives lacking the 4-hydroxyphenyl group to isolate functional group contributions .

Q. What computational methods are suitable for predicting substituent effects on the compound’s electronic properties and reactivity?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps, electrostatic potential maps, and charge distribution .

- Molecular docking : Simulate interactions with biological targets (e.g., COX-2, NADPH oxidase) using AutoDock Vina .

- QSAR : Develop models correlating substituent electronegativity (e.g., –OCH₃ vs. –OH) with redox potential or binding affinity .

Q. How can researchers validate analytical methods for quantifying trace impurities in synthesized batches?

- HPLC-DAD : Use a C18 column with a mobile phase of methanol:water (70:30, pH 3.0 adjusted with TFA). Detect impurities at 254 nm .

- Validation parameters :

- Linearity : R² > 0.999 for 0.1–100 μg/mL.

- LOD/LOQ : ≤ 0.05 μg/mL and ≤ 0.15 μg/mL, respectively.

- Recovery : 95–105% for spiked samples .

Q. What strategies mitigate interference from tautomeric equilibria during spectroscopic analysis?

Q. How should researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

- Metabolic profiling : Incubate with liver microsomes to identify phase I/II metabolites (e.g., glucuronidation of phenolic groups) .

- Protein binding assays : Measure affinity for serum albumin using fluorescence quenching .

- Pharmacokinetic modeling : Apply compartmental models to predict bioavailability adjustments for hydroxyl-rich chalcones .

Safety and Compliance

Q. What are the critical safety considerations for handling this compound in laboratory settings?

Q. How can researchers ensure compliance with regulatory guidelines for preclinical testing?

- OECD protocols : Follow Test Guidelines 423 (acute oral toxicity) and 404 (skin irritation) .

- Documentation : Maintain batch-specific SDS with impurity profiles and stability data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.